molecular formula C14H9F4NO2 B1391112 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1214376-71-2

2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No.: B1391112
CAS No.: 1214376-71-2
M. Wt: 299.22 g/mol
InChI Key: DQMFGMNVFKWYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid (FTPA) is a synthetic compound with a variety of applications in the field of scientific research. FTPA is a unique compound with a wide range of potential uses due to its unique chemical structure and properties. FTPA is a fluorinated phenol derivative, with a pyridine ring and an acetic acid moiety. It has been used in various research studies due to its distinct properties, and its ability to interact with other molecules.

Mechanism of Action

2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used in a variety of scientific research applications due to its ability to interact with other molecules. This compound is capable of forming hydrogen bonds, electrostatic interactions, and hydrophobic interactions with other molecules. This compound is also capable of forming covalent bonds with other molecules, which can be used to modify the properties of the target molecule.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications due to its ability to interact with other molecules. This compound has been shown to have a variety of biochemical and physiological effects, including modulating the activity of enzymes, affecting the expression of genes, and altering the structure of proteins. This compound has also been shown to affect the activity of various hormones and neurotransmitters, as well as the activity of receptors.

Advantages and Limitations for Lab Experiments

2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its ability to interact with other molecules, which allows it to be used to modify the properties of the target molecule. Additionally, this compound is relatively stable and is not prone to degradation. However, this compound is not water-soluble, which can limit its use in certain experiments. Additionally, this compound is toxic and should be handled with caution.

Future Directions

2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has a wide range of potential applications in the field of scientific research. One potential future direction is the use of this compound in drug discovery, as it has been shown to interact with other molecules and can be used to modify the properties of the target molecule. Additionally, this compound could be used to study the effects of various compounds on cellular processes, as well as the activity of various hormones and neurotransmitters. Furthermore, this compound could be used to detect and quantify specific biomarkers in biological samples, which could be used to diagnose and treat various diseases. Finally, this compound could be used to study the effects of environmental pollutants on biological systems, as well as to develop new methods for the detection and removal of environmental contaminants.

Scientific Research Applications

2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used in a variety of scientific research applications, including drug discovery, medical diagnostics, and biochemical and physiological studies. In drug discovery, this compound has been used to identify and synthesize novel compounds with potential therapeutic effects. In medical diagnostics, this compound has been used to detect and quantify specific biomarkers in biological samples. In biochemical and physiological studies, this compound has been used to study the effects of various compounds on cellular processes.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c15-9-3-1-8(2-4-9)10-5-6-12(14(16,17)18)19-11(10)7-13(20)21/h1-6H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMFGMNVFKWYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 2
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 3
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 4
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 5
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 6
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.